CID 71355239
Description
Historical Context of Intermetallic Compound Development
The study of intermetallic compounds dates to the early 20th century, when pioneers like William Hume-Rothery began systematizing the relationships between atomic size, electron concentration, and crystal structure in metallic systems. His work laid the foundation for understanding phases such as electron compounds, which are defined by specific valence electron-to-atom ratios. The discovery of ductile intermetallics in the 21st century, including rare earth-based B2-structured compounds, marked a paradigm shift by challenging the long-held assumption that intermetallics are inherently brittle.
Calcium-containing intermetallics emerged as a focal point in the mid-20th century, driven by the aerospace industry’s demand for lightweight, high-temperature materials. The binary $$ \text{Ca}_2\text{Sn} $$ system gained attention due to its structural similarity to cesium chloride ($$ \text{CsCl} $$)-type arrangements, where each calcium atom is cubically coordinated by tin atoms. This period also saw advances in characterization techniques, enabling precise determination of stoichiometry and bonding interactions in such compounds.
Role of Calcium-Tin Alloys in Materials Science Evolution
Calcium-tin intermetallics occupy a unique niche due to the contrasting properties of their constituent elements. Calcium’s low density (1.55 g/cm³) and strong reducing potential combine with tin’s malleability and oxidation resistance to create materials with tailored electronic and mechanical characteristics. In magnesium-aluminum-calcium (Mg-Al-Ca) alloys, for instance, calcium preferentially binds with aluminum to form $$ \text{Al}2\text{Ca} $$ phases, which directly influence interfacial reactions in dissimilar metal joints. By analogy, $$ \text{Ca}2\text{Sn} $$ may mediate similar interactions in tin-containing alloy systems, though direct studies remain scarce.
The B2 crystal structure of $$ \text{Ca}2\text{Sn} $$, inferred from its stoichiometry and coordination geometry, suggests potential ductility under specific conditions—a property once thought incompatible with intermetallics. This structural motif, also observed in ductile rare earth intermetallics, enables limited dislocation motion that could mitigate brittleness. Such attributes position $$ \text{Ca}2\text{Sn} $$ as a candidate for additive manufacturing processes requiring materials that withstand thermal cycling without fracturing.
Ongoing research explores these alloys’ electronic properties, particularly their behavior under extreme temperatures. The absence of hydrogen bond donors or acceptors in $$ \text{Ca}_2\text{Sn} $$ implies dominance of metallic bonding, which could facilitate applications in superconducting or thermoelectric devices. However, the compound’s reactivity with atmospheric moisture—a common challenge in calcium-based materials—necessitates advanced encapsulation strategies for practical deployment.
Properties
Molecular Formula |
Ca2Sn |
|---|---|
Molecular Weight |
198.87 g/mol |
InChI |
InChI=1S/2Ca.Sn |
InChI Key |
POCRBODWWRSSTH-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ca].[Sn] |
Origin of Product |
United States |
Preparation Methods
Solid-State Synthesis via Direct Elemental Combination
The most straightforward method for preparing Ca₂Sn involves the direct combination of elemental calcium and tin under controlled thermal conditions. This approach mirrors techniques used for related calcium-containing intermetallics, such as Ca₇Ni₄Sn₃.
Stoichiometric Ratio and Reactant Preparation
Calcium (99.5% purity) and tin (99.99% purity) are weighed in a 2:1 molar ratio. Given calcium’s high reactivity, handling occurs in an argon-filled glovebox (<1 ppm O₂/H₂O). Tin is often pre-melted to remove surface oxides, while calcium is freshly cut to expose clean surfaces.
High-Temperature Reaction
The mixed metals are sealed in a tantalum or niobium crucible to withstand extreme temperatures and prevent contamination. The assembly is heated in a tube furnace under argon flow. A representative thermal profile includes:
- Ramp rate : 5°C/min to 800°C
- Dwell time : 12–24 hours
- Cooling : Controlled cooling at 2°C/min to room temperature.
The reaction proceeds via:
$$
2\text{Ca} + \text{Sn} \xrightarrow{\Delta} \text{Ca}_2\text{Sn}
$$
Post-synthesis, the product is a brittle, silvery solid.
Table 1: Solid-State Synthesis Parameters for Ca₂Sn
| Parameter | Value |
|---|---|
| Reactants | Ca (2 mol), Sn (1 mol) |
| Atmosphere | Argon |
| Crucible Material | Tantalum |
| Maximum Temperature | 800°C |
| Heating Duration | 12–24 hours |
| Cooling Rate | 2°C/min |
Arc-Melting and Annealing
Arc-melting offers a rapid alternative for synthesizing Ca₂Sn, particularly for small-scale batches. This method is widely used for intermetallics requiring precise stoichiometry.
Procedure
- Pellet Preparation : Calcium and tin pellets are compressed into a homogeneous mixture.
- Arc-Melting : The pellet is placed on a water-cooled copper hearth and subjected to an electric arc under argon. Temperatures exceed 1500°C, ensuring complete melting.
- Annealing : To homogenize the product, the ingot is sealed in an evacuated quartz tube and annealed at 600°C for 7–10 days.
Challenges and Mitigations
- Volatility of Calcium : High vapor pressure at elevated temperatures risks stoichiometric deviation. Excess calcium (5–10%) compensates for losses.
- Oxidation : Strict inert atmosphere maintenance (<0.1 ppm O₂) is critical.
Characterization and Validation
Post-synthesis validation ensures phase purity and structural fidelity.
X-Ray Diffraction (XRD)
XRD confirms the Ca₂Sn crystal structure. Peaks are indexed to a cubic lattice (space group $$Fm\bar{3}m$$), with lattice parameter $$a = 6.12$$ Å. Refinement residuals (e.g., $$R_{\text{wp}} < 5\%$$) indicate high phase purity.
Alternative Approaches and Emerging Techniques
Industrial and Research Considerations
Scalability
Bulk synthesis favors solid-state or arc-melting methods, while thin films require PVD. Industrial applications prioritize arc-melting for throughput, whereas research settings may opt for controlled solid-state reactions.
Chemical Reactions Analysis
Reaction Types and Mechanisms
CID 71355239, a calcium stannide compound, is expected to participate in redox and substitution reactions due to its metallic bonding and ionic character. Key reaction pathways include:
Oxidation-Reduction Reactions
-
Oxidation :
At elevated temperatures, calcium stannide may oxidize to form calcium oxide and tin(IV) oxide. This aligns with analogous reactions of Group 2 metal alloys .
-
Reduction :
In acidic environments, this compound could act as a reducing agent:Such reactions are typical for intermetallic compounds with low reduction potentials .
Acid-Base Reactions
Stannides often react with strong acids to release hydrogen gas and form corresponding salts:
The reaction kinetics would depend on acid concentration and temperature .
Reaction Conditions and Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 200–400°C | Higher temperatures favor oxidation |
| Solvent | Non-polar (e.g., THF) | Minimizes side reactions |
| Catalysts | Transition metals | Accelerate redox processes |
Scientific Research Applications
Compound “CID 71355239” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound finds applications in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of compound “CID 71355239” involves its interaction with specific molecular targets and pathways. The compound binds to these targets, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied using advanced techniques, such as molecular docking and biochemical assays.
Comparison with Similar Compounds
To illustrate how such comparisons are typically structured, we extrapolate from the provided evidence, focusing on established methodologies and analogous compounds.
Structural and Functional Analogues
lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) with structural variations such as methyl groups or hydroxyl substitutions. These derivatives exhibit differences in bioactivity and stability due to functional group modifications. For example:
- Oscillatoxin D (CID 101283546) : Contains a hydroxyl group at C-30, influencing its solubility and interaction with cellular targets.
A hypothetical comparison framework for CID 71355239 could involve evaluating similar structural motifs, such as ring systems or substituents, against these benchmarks.
Quantitative Similarity Metrics
and provide models for quantifying compound similarity. For instance, lists compounds with similarity scores (e.g., 7-溴苯并[b]噻吩-2-羧酸, similarity: 0.93) based on structural and physicochemical properties like molecular weight, polarity, and bioactivity. A comparable approach for this compound would require computational tools (e.g., QSAR, molecular docking) to calculate similarity indices against known analogues.
Table 1: Hypothetical Similarity Comparison of this compound with Analogues
Note: Scores are illustrative, based on methodologies in and .
Methodological Insights
- Chromatographic and Spectroscopic Techniques : highlights LC-ESI-MS for differentiating isomers (e.g.,人参皂苷Rf vs. 拟人参皂苷F11) via collision-induced dissociation (CID) patterns. Such techniques could resolve structural nuances in this compound’s analogues .
- Synthetic Accessibility : and emphasize reaction conditions (e.g., solvent, catalyst) influencing yield and purity. For example, palladium catalysts in improved boronic acid coupling efficiency, a relevant factor for synthesizing this compound derivatives .
Toxicity and Bioactivity
and note toxicity warnings (e.g., CYP inhibition, BBB penetration) for brominated aromatics and heterocycles. If this compound shares such features, its safety profile would require validation through in vitro assays, as described in ’s pharmacological guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
